molecular formula C13H21NO4 B14024794 (1S,5S)-3-tert-Butyl 1-ethyl 3-azabicyclo[3.1.0]hexane-1,3-dicarboxylate

(1S,5S)-3-tert-Butyl 1-ethyl 3-azabicyclo[3.1.0]hexane-1,3-dicarboxylate

Cat. No.: B14024794
M. Wt: 255.31 g/mol
InChI Key: AAUQYAVYRMDOAX-NOZJJQNGSA-N
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Description

(1S,5S)-3-tert-Butyl 1-ethyl 3-azabicyclo[310]hexane-1,3-dicarboxylate is a bicyclic compound featuring a unique azabicyclohexane structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S,5S)-3-tert-Butyl 1-ethyl 3-azabicyclo[3.1.0]hexane-1,3-dicarboxylate typically involves cyclopropanation reactions. One common method includes the use of ethyl diazoacetate and N-Boc-2,5-dihydropyrrole under dirhodium(II) catalysis . This reaction can be conducted with low catalyst loadings and yields high diastereoselectivity.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the cyclopropanation process and the use of flow chemistry for diazo compound generation suggest potential pathways for industrial synthesis .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atom, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The bicyclic structure allows for various substitution reactions, especially at the carbon atoms adjacent to the nitrogen.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products:

    Oxidation: N-oxides and other oxidized derivatives.

    Reduction: Alcohols and reduced bicyclic structures.

    Substitution: Halogenated and nucleophile-substituted derivatives.

Scientific Research Applications

(1S,5S)-3-tert-Butyl 1-ethyl 3-azabicyclo[3.1.0]hexane-1,3-dicarboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (1S,5S)-3-tert-Butyl 1-ethyl 3-azabicyclo[3.1.0]hexane-1,3-dicarboxylate involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modulating enzyme activity. This interaction can affect various biochemical pathways, making it a valuable tool in drug discovery .

Comparison with Similar Compounds

  • (1S,3S,5S)-2-tert-Butyl 3-ethyl 2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate
  • (1S,5S)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid
  • ethyl (1S,5S)-3-azabicyclo[3.1.0]hexane-1-carboxylate hydrochloride

Comparison: Compared to similar compounds, (1S,5S)-3-tert-Butyl 1-ethyl 3-azabicyclo[3.1.0]hexane-1,3-dicarboxylate is unique due to its specific tert-butyl and ethyl substituents, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for specialized applications in research and industry .

Properties

Molecular Formula

C13H21NO4

Molecular Weight

255.31 g/mol

IUPAC Name

3-O-tert-butyl 1-O-ethyl (1S,5S)-3-azabicyclo[3.1.0]hexane-1,3-dicarboxylate

InChI

InChI=1S/C13H21NO4/c1-5-17-10(15)13-6-9(13)7-14(8-13)11(16)18-12(2,3)4/h9H,5-8H2,1-4H3/t9-,13-/m1/s1

InChI Key

AAUQYAVYRMDOAX-NOZJJQNGSA-N

Isomeric SMILES

CCOC(=O)[C@@]12C[C@@H]1CN(C2)C(=O)OC(C)(C)C

Canonical SMILES

CCOC(=O)C12CC1CN(C2)C(=O)OC(C)(C)C

Origin of Product

United States

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